Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer: is a metal-organic compound with the chemical formula C88H48Cl8Fe2N8O and a molecular weight of 1628.7 g/mol . This compound is a dimer formed by two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups . It is a purple solid that is insoluble in most organic solvents but can dissolve in some non-polar solvents .

Métodos De Preparación

The preparation of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer generally involves the following steps :

Synthesis of 4-chlorophenyl porphyrin iron(III) complex: This is achieved by reacting iron(III) chloride with a porphyrin ligand to form the 4-chlorophenyl porphyrin iron(III) complex.

Formation of the dimer: The 4-chlorophenyl porphyrin iron(III) complex is then reacted with an appropriate amount of oxygen under suitable conditions to form the this compound.

Análisis De Reacciones Químicas

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer undergoes various types of chemical reactions, including :

Oxidation: This compound can act as a catalyst in oxidation reactions.

Reduction: It can also participate in reduction reactions under specific conditions.

Substitution: The compound can undergo substitution reactions, particularly with halogenated hydrocarbons.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenated hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer has a wide range of scientific research applications :

Catalysis: It serves as a catalyst in various organic chemical reactions, including oxidation, hydrogenation, and substitution reactions.

Optical Properties: Due to the presence of the porphyrin group, this compound exhibits strong absorption in the ultraviolet-visible spectrum, making it useful in optical property research, photosensitive materials, and solar cells.

Biological Studies: It is used in studies related to biomimetic systems and enzyme models.

Material Science: The compound is explored for its potential in developing new materials with unique properties.

Mecanismo De Acción

The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer exerts its effects involves its ability to act as a catalyst in various chemical reactions . The iron centers in the compound can undergo redox reactions, facilitating the transfer of electrons in oxidation and reduction processes. The porphyrin ligand stabilizes the iron centers and enhances their reactivity .

Comparación Con Compuestos Similares

Iron(III)meso-tetrakis(4-chlorophenyl)porphine-mu-oxodimer can be compared with other similar compounds, such as :

- Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-mu-oxodimer

- Iron(III)meso-tetrakis(4-methylphenyl)porphine-mu-oxodimer

- Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-mu-oxodimer

These compounds share a similar structure but differ in the substituents on the phenyl groups. The unique properties of this compound, such as its strong absorption in the ultraviolet-visible spectrum and its catalytic activity, make it distinct from its analogs .

Propiedades

Fórmula molecular |

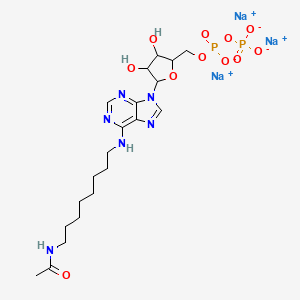

C20H31N6Na3O11P2 |

|---|---|

Peso molecular |

662.4 g/mol |

Nombre IUPAC |

trisodium;[[5-[6-(8-acetamidooctylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H34N6O11P2.3Na/c1-13(27)21-8-6-4-2-3-5-7-9-22-18-15-19(24-11-23-18)26(12-25-15)20-17(29)16(28)14(36-20)10-35-39(33,34)37-38(30,31)32;;;/h11-12,14,16-17,20,28-29H,2-10H2,1H3,(H,21,27)(H,33,34)(H,22,23,24)(H2,30,31,32);;;/q;3*+1/p-3 |

Clave InChI |

BZADQFAFXWBUNP-UHFFFAOYSA-K |

SMILES canónico |

CC(=O)NCCCCCCCCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B12319215.png)

![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)

![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)

![alpha-D-[1-13C]Glucopyranosyl 1-phosphate dicyclohexylammonium salt, monohydrate](/img/structure/B12319285.png)

![6,8-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-9-(4-hydroxyphenyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-7-one](/img/structure/B12319292.png)